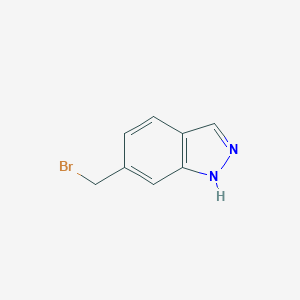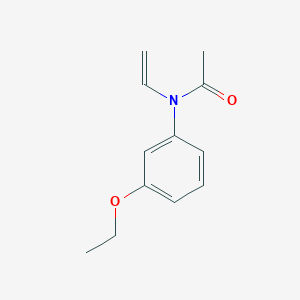
(クロロメチル)シクロプロパン
概要
説明
It is a colorless liquid with a boiling point of approximately 87-89°C and a density of 0.98 g/mL at 25°C . This compound is of interest due to its unique three-membered cyclopropane ring, which imparts significant ring strain and reactivity.
科学的研究の応用
(Chloromethyl)cyclopropane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclopropane can be synthesized through various methods. One common method involves the reaction of cyclopropylmethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C₃H₅CH₂OH+SOCl₂→C₃H₅CH₂Cl+SO₂+HCl
Another method involves the reaction of cyclopropylmethanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl₂).
Industrial Production Methods: Industrial production of (Chloromethyl)cyclopropane typically involves the chlorination of cyclopropane derivatives under controlled conditions. The process ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: (Chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form cyclopropylmethyl alcohol or further oxidized to cyclopropylmethyl ketone.
Reduction Reactions: It can be reduced to cyclopropylmethane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Cyclopropylmethyl derivatives depending on the nucleophile used.
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone.
Reduction: Cyclopropylmethane.
作用機序
The mechanism of action of (Chloromethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards nucleophiles and electrophiles. The chlorine atom can be readily substituted, leading to the formation of various derivatives. The compound can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.
類似化合物との比較
Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Cyclopropylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.
Cyclopropane: The parent hydrocarbon without any substituents.
Uniqueness: (Chloromethyl)cyclopropane is unique due to the presence of both a cyclopropane ring and a chloromethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ring strain in the cyclopropane ring also contributes to its unique chemical behavior compared to other cyclopropane derivatives.
特性
IUPAC Name |
chloromethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQWXCKQTUVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207854 | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5911-08-0 | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)CYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7OKQCC0KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data of (chloromethyl)cyclopropane?
A1: (Chloromethyl)cyclopropane has a molecular formula of C4H7Cl and a molecular weight of 90.55 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been crucial in understanding its structure. These techniques provide information about the vibrational modes of the molecule, revealing details about bond strengths and molecular geometry. [] For instance, the presence of specific peaks in the IR spectrum confirms the presence of C-Cl and C-H bonds. Additionally, microwave spectroscopy studies have provided insights into the molecule's structure and conformation in the gas phase. []
Q2: What are the different conformations of (chloromethyl)cyclopropane?
A2: (Chloromethyl)cyclopropane exists as an equilibrium mixture of two conformers: gauche (major) and cis (minor). In the gauche conformation, the chlorine atom and the cyclopropane ring are staggered, minimizing steric hindrance. Conversely, in the cis conformation, these groups are eclipsed, leading to higher energy. The gauche conformer dominates in both liquid (95%) and solid (100%) phases. [] The enthalpy difference between these conformers, determined through variable temperature studies, is 1.40±0.10 kcal/mol. []
Q3: How is (chloromethyl)cyclopropane synthesized?
A3: While the provided research doesn't detail the specific synthesis of (chloromethyl)cyclopropane, it highlights its use as a building block for other compounds. Notably, it serves as an intermediate in the synthesis of [1.1.1]propellane. [] One documented preparation involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium in ether, leading to [1.1.1]propellane with a 70% yield. []
Q4: What are some interesting reactions (chloromethyl)cyclopropane undergoes?
A4: (Chloromethyl)cyclopropane exhibits interesting reactivity with carbanions. For example, it reacts with 2-substituted phenylacetonitriles in the presence of a strong base and phase-transfer catalyst to yield 1,2-disubstituted methylenecyclopropanes. [] This reaction highlights the versatility of (chloromethyl)cyclopropane as a precursor for more complex cyclopropane derivatives. Additionally, its reaction with an isolable dialkylsilylene yields an unusual 5-silaspiro[4.4]nonane derivative through a double silylene insertion mechanism, demonstrating its potential in organosilicon chemistry. []
Q5: Have there been any computational studies on (chloromethyl)cyclopropane?
A5: Yes, computational chemistry has been employed to study (chloromethyl)cyclopropane. Density Functional Theory (DFT) and Coupled Cluster calculations (CCSD(T)) have been used to investigate the relative stability of methylenecyclopropane and methylcyclopropene derivatives. [] These studies revealed that, contrary to common understanding, the methylcyclopropene derivative is more stable in certain systems containing (chloromethyl)cyclopropane, challenging established beliefs in unsaturated cyclopropane chemistry. [] This highlights the importance of computational methods in understanding the subtle energetic differences between isomers.
Q6: What are the potential applications of (chloromethyl)cyclopropane?
A6: (Chloromethyl)cyclopropane serves as a valuable building block in organic synthesis. It acts as an intermediate in the preparation of [1.1.1]propellane, a highly strained and reactive molecule with unique properties. [, ] Further, its reactions with carbanions highlight its potential in constructing diverse methylenecyclopropane derivatives, which are important structural motifs in various natural products and pharmaceuticals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B127439.png)
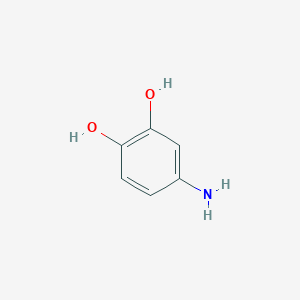
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
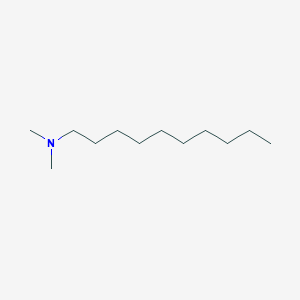
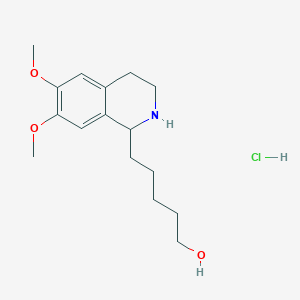
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
